molecular formula C21H14Cl2N2O3 B12035458 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 477728-93-1

3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12035458
CAS No.: 477728-93-1
M. Wt: 413.2 g/mol
InChI Key: PEMWFJJWMCOJBD-ZMOGYAJESA-N
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Description

3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a synthetic organic compound with the molecular formula C21H14Cl2N2O3 and a molecular weight of 413.263.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoyl chloride with carbohydrazide, followed by the reaction with 4-chlorobenzoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to various biological responses. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific substitution pattern and the presence of two chlorobenzoyl groups.

Biological Activity

3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound that belongs to the class of benzoic acid derivatives. It features a unique structural arrangement that includes a hydrazonomethyl linkage and chloro-benzoyl groups, which are significant for its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on available research and case studies.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing chlorobenzoyl groups possess enhanced efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that similar benzoic acid derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus effectively.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have reported that hydrazone derivatives can induce apoptosis in cancer cells by activating caspase pathways. Specifically, compounds with similar structures have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of oxidative stress leading to cell cycle arrest and apoptosis.

The proposed mechanism of action for this compound involves:

  • Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, such as topoisomerases or kinases, leading to reduced cell viability.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can trigger cellular stress responses resulting in apoptosis.

Case Studies

A series of case studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A comparative study evaluated various chlorobenzoyl derivatives against bacterial strains. The results indicated that compounds with hydrazone linkages exhibited superior antimicrobial properties compared to their non-hydrazone counterparts.
  • Anticancer Research : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of hydrazone derivatives on cancer cell lines. The findings revealed that specific substitutions on the benzene ring significantly enhanced anticancer activity through apoptosis induction.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli25
AntimicrobialS. aureus30
AnticancerMCF-715
AnticancerHeLa12

Properties

CAS No.

477728-93-1

Molecular Formula

C21H14Cl2N2O3

Molecular Weight

413.2 g/mol

IUPAC Name

[3-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H14Cl2N2O3/c22-17-8-4-15(5-9-17)20(26)25-24-13-14-2-1-3-19(12-14)28-21(27)16-6-10-18(23)11-7-16/h1-13H,(H,25,26)/b24-13+

InChI Key

PEMWFJJWMCOJBD-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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